molecular formula C16H18N2O3S3 B2771033 1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone CAS No. 2034381-92-3

1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone

Cat. No.: B2771033
CAS No.: 2034381-92-3
M. Wt: 382.51
InChI Key: ZGDKHBJUJMQJHJ-UHFFFAOYSA-N
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Description

1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone is a chemical compound designed for research applications, particularly in the field of kinase inhibition. Its core structure is based on a 1,4-thiazepane scaffold substituted with thiophene and pyridinylthio groups, a design feature present in compounds identified as potent Glycogen Synthase Kinase-3 beta (GSK-3β) inhibitors . GSK-3β is a serine/threonine kinase that is a critical node in cellular signaling pathways, and its dysregulation is implicated in the pathology of several diseases. As a key regulator of glycogen metabolism, insulin signal transduction, and neuronal cell survival, GSK-3β represents a promising target for investigative therapeutics . Consequently, this compound holds significant research value for exploring novel interventions in neurodegenerative diseases, diabetes, and other conditions linked to GSK-3β activity . By inhibiting GSK-3β, researchers can utilize this tool compound to probe mechanisms related to neural stem cell differentiation, glucose metabolism, and pathways underlying neurodegeneration . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-2-pyridin-4-ylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S3/c19-16(12-23-13-3-6-17-7-4-13)18-8-5-15(14-2-1-10-22-14)24(20,21)11-9-18/h1-4,6-7,10,15H,5,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDKHBJUJMQJHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)CSC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone is a complex organic compound belonging to the class of thiazepane derivatives. Its unique structural features, including a thiazepane ring and various functional groups, suggest significant potential for biological activity. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound's molecular formula is C13H15N3O3S2C_{13}H_{15}N_{3}O_{3}S_{2}, with a molecular weight of approximately 325.4 g/mol. The structure is characterized by:

  • Thiazepane Ring : A seven-membered heterocyclic compound containing sulfur and nitrogen.
  • Thiophene Moiety : Contributes to the electronic properties and solubility.
  • Dioxido Functional Group : Enhances reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : Thiophene derivatives are reacted with thiazepane precursors.
  • Oxidation Steps : Introduce the dioxido functionality.
  • Purification Techniques : Methods such as recrystallization or chromatography are used to obtain high-purity products.

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activities. For instance:

  • Cytotoxicity Studies : The compound has shown promising cytotoxic effects against various human tumor cell lines, including leukemia (K-562 and CCRF-CEM) and solid tumors (HT-29, HeLa) .
Cell LineIC50 (µM)Notes
K-5620.1Strong inhibition under reducing conditions
HeLaNot specifiedSignificant cytotoxicity observed

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Interaction : Potential interactions with specific enzymes or receptors that modulate cellular pathways.
  • Redox State Dependence : The activity against tNOX (a target enzyme) varies significantly with the redox state of the environment .

Case Studies

Recent studies have highlighted the biological relevance of similar compounds:

  • Thiophene Derivatives : Demonstrated anticancer activity in various models, showing IC50 values comparable to standard drugs like doxorubicin .
  • PTP1B Inhibitors : Compounds designed with thiophene moieties have shown effectiveness in inhibiting PTP1B, a target implicated in cancer signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural Analogues with Thiazepane Cores
  • (E)-1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)but-2-en-1-one Key Differences: This analogue replaces the pyridin-4-ylthio-ethanone group with a conjugated enone system (but-2-en-1-one). Synthetic Relevance: Both compounds utilize sulfonated thiazepane cores, suggesting shared synthetic pathways involving sulfonation and cyclization reactions .
2.2. Ethanone Derivatives with Heterocyclic Substituents
  • 1-(Thiophen-2-yl)ethanone O-acetyl oxime (4-4h) Key Differences: This simpler derivative lacks the thiazepane and pyridine components. The O-acetyl oxime group introduces hydrolytic instability compared to the sulfone-stabilized structure of the target compound. Spectroscopic Data: ESI-HRMS for 4-4h shows m/z 168.0656 (C₉H₈NO₃S), highlighting its lower molecular weight and reduced complexity compared to the target compound .
  • JWH-250, JWH-302, and JWH-201 (Indole-based Ethanones) Key Differences: These cannabinoid receptor agonists feature indole-ethanone backbones instead of thiazepane-pyridine systems. Their methoxyphenyl substituents enhance lipophilicity, contrasting with the polar sulfone group in the target compound. Analytical Methods: Gas chromatography-FTIR studies confirm distinct spectral fingerprints for JWH derivatives, emphasizing the role of functional groups in analytical differentiation .
2.3. Thiadiazole-Fused Derivatives
  • 2-[[1-[5-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazono]-2,3-dihydro-1,3,4-thiadiazole Derivatives (13a–13d) Key Differences: These compounds replace the thiazepane core with a thiadiazole ring fused to a benzodioxine system. The nitro and pyrazole groups introduce strong electron-withdrawing effects, altering reactivity compared to the sulfone-thiazepane system. Synthetic Routes: Synthesis involves hydrazonoyl chlorides and carbodithioates, differing from the thiazepane sulfonation strategies used for the target compound .

Comparative Data Table

Property Target Compound (E)-1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)but-2-en-1-one JWH-250 1-(Thiophen-2-yl)ethanone O-acetyl oxime
Core Structure 1,4-Thiazepane with sulfone, pyridine-thioether 1,4-Thiazepane with sulfone, enone Indole-ethanone Simple ethanone with thiophene
Molecular Weight ~400–450 g/mol (estimated) ~300–350 g/mol (estimated) 335.44 g/mol (C₂₂H₂₅NO₂) 167.2 g/mol (C₉H₉NO₂S)
Key Functional Groups Sulfone, pyridine-thioether, thiophene Sulfone, α,β-unsaturated ketone, thiophene Methoxyphenyl, indole O-acetyl oxime, thiophene
Polarity High (due to sulfone and pyridine) Moderate (sulfone counterbalances enone) Low (lipophilic methoxyphenyl) Moderate
Potential Applications Enzyme inhibition, metal coordination Conjugated systems for photochemistry Cannabinoid receptor modulation Intermediate in organic synthesis

Research Findings and Implications

  • Sulfone vs. Thioether Stability : The sulfone group in the target compound improves oxidative stability compared to thioether-containing analogues like JWH-201, which are prone to metabolic degradation .
  • Synthetic Challenges : The target compound’s complexity necessitates multi-step protocols involving sulfonation and heterocyclic coupling, contrasting with simpler one-pot syntheses for O-acetyl oximes or JWH derivatives .

Q & A

Q. Example Optimization Workflow :

Screen solvents (ethanol vs. DMF) for cyclization.

Test catalysts (ZnCl2_2, TBAB) at 5–10 mol%.

Monitor reaction progress via TLC or LC-MS to identify optimal stopping points.

Basic Question: What techniques confirm the molecular structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., thiophen-2-yl vs. pyridin-4-ylthio) and confirm sulfone groups (δ ~3.5–4.0 ppm for S=O protons) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 423.08) .
  • X-ray Crystallography : Resolves bond lengths/angles in the thiazepane ring and confirms stereochemistry (if applicable) .

Advanced Question: How do structural modifications (e.g., fluorination) impact biological activity?

Methodological Answer:
Structure-Activity Relationship (SAR) Studies :

  • Thiophene vs. Fluorophenyl : Fluorinated analogs (e.g., 2,5-difluorophenyl at position 7) enhance metabolic stability but may reduce binding affinity to targets like kinases .
  • Pyridinylthio vs. Methoxyphenyl : Pyridinylthio groups improve solubility and enable π-π stacking with aromatic residues in enzymes .

Q. Resolution Protocol :

Replicate assays under standardized conditions (CLSI guidelines for antimicrobial tests).

Characterize compound purity and stereochemistry.

Cross-validate with orthogonal assays (e.g., enzyme inhibition + cell viability).

Basic Question: What are the stability considerations for this compound?

Methodological Answer:

  • Light Sensitivity : The thioether linkage is prone to oxidation. Store in amber vials under N2_2 .
  • pH-Dependent Degradation : Avoid aqueous solutions at pH >8, which hydrolyze the ketone group. Use lyophilization for long-term storage .
  • Thermal Stability : Decomposition occurs above 150°C. Confirm stability via TGA/DSC during formulation .

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